molecular formula C34H30N4O4 B11058306 4,4'-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile]

4,4'-benzene-1,4-diylbis[7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile]

Cat. No.: B11058306
M. Wt: 558.6 g/mol
InChI Key: LENXRMLSNIISGP-UHFFFAOYSA-N
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Description

4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE can be achieved through a multi-step process involving the following key steps:

    Synthesis of 7-(DIETHYLAMINO)-4-HYDROXYCOUMARIN: This intermediate can be synthesized by reacting 4-hydroxycoumarin with diethylamine in the presence of a suitable catalyst.

    Formation of 3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL PHENYL DERIVATIVE: The intermediate is then reacted with 4-bromobenzonitrile under basic conditions to form the desired phenyl derivative.

    Coupling Reaction: The final step involves coupling the phenyl derivative with another molecule of 7-(DIETHYLAMINO)-4-HYDROXYCOUMARIN in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chromen-2-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted coumarin derivatives depending on the reagents used.

Scientific Research Applications

4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of enzyme activities and cellular processes.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments due to its strong fluorescence properties.

Mechanism of Action

The mechanism of action of 4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets:

    Fluorescent Probes: The compound’s fluorescence allows it to be used as a probe for detecting specific biomolecules.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

    Cellular Pathways: The compound can interfere with cellular pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-DIETHYLAMINO-3-(4-MALEIMIDOPHENYL)-4-METHYLCOUMARIN: Another coumarin derivative with similar fluorescent properties.

    4-HYDROXYCOUMARIN: A simpler coumarin derivative used in anticoagulant medications.

    WARFARIN: A well-known anticoagulant that is structurally related to coumarins.

Uniqueness

4-{4-[3-CYANO-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL CYANIDE is unique due to its highly conjugated structure, which imparts strong fluorescence and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C34H30N4O4

Molecular Weight

558.6 g/mol

IUPAC Name

4-[4-[3-cyano-7-(diethylamino)-2-oxochromen-4-yl]phenyl]-7-(diethylamino)-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C34H30N4O4/c1-5-37(6-2)23-13-15-25-29(17-23)41-33(39)27(19-35)31(25)21-9-11-22(12-10-21)32-26-16-14-24(38(7-3)8-4)18-30(26)42-34(40)28(32)20-36/h9-18H,5-8H2,1-4H3

InChI Key

LENXRMLSNIISGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)C4=C(C(=O)OC5=C4C=CC(=C5)N(CC)CC)C#N

Origin of Product

United States

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